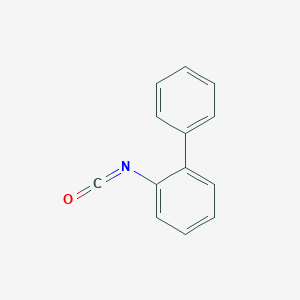

2-Biphenylyl isocyanate

Description

The exact mass of the compound 2-Biphenylyl isocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8076. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Biphenylyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Biphenylyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isocyanato-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHUGFJSEJSCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278533 | |

| Record name | 2-Biphenylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17337-13-2 | |

| Record name | 2-Biphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17337-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 8076 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017337132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17337-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Biphenylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Biphenylyl Isocyanate in Medicinal Chemistry

Executive Summary

2-Biphenylyl isocyanate (CAS: 17337-13-2) is a specialized electrophilic building block used in the synthesis of privileged medicinal scaffolds and high-performance analytical derivatization.[1] Unlike its para-substituted isomer (4-biphenylyl isocyanate), the 2-biphenylyl variant introduces a critical steric "ortho-effect." This steric bulk forces a non-planar conformation in downstream urea and carbamate products, a feature exploited in drug design to improve selectivity within lipophilic binding pockets (e.g., kinase allosteric sites). Additionally, its high molar absorptivity makes it a standard derivatizing agent for enhancing the UV-detectability of aliphatic amines and alcohols in HPLC analysis.

Part 1: Chemical Architecture & Reactivity Profile

The Ortho-Effect and Conformational Control

The defining feature of 2-biphenylyl isocyanate is the location of the isocyanate group at the ortho position relative to the phenyl ring.

-

Steric Clash: The proximity of the isocyanate group (and subsequent urea/carbamate) to the second phenyl ring creates significant steric strain.

-

Torsional Twist: To relieve this strain, the two phenyl rings twist out of coplanarity. This results in a defined, non-planar 3D architecture in the final drug molecule.

-

Medicinal Value: This "twist" prevents the molecule from intercalating into DNA (reducing genotoxicity risks common with flat aromatics) and improves solubility compared to planar analogs.

Electrophilic Reactivity

The isocyanate carbon is highly electrophilic (

Reactivity Order:

-

Primary Amines (

): Extremely fast; exothermic. Forms disubstituted ureas.[2] -

Secondary Amines (

): Fast; forms trisubstituted ureas. -

Alcohols (

): Slower; requires heat or catalysis (e.g., DBTL, DMAP). Forms carbamates (urethanes). -

Water (

): Competes with nucleophiles. Hydrolyzes the isocyanate to the corresponding amine (2-aminobiphenyl) and releases

Mechanism of Action

The reaction proceeds via nucleophilic attack on the central carbon of the isocyanate, followed by a proton transfer.

Part 2: Medicinal Chemistry Applications[3][4]

Scaffold Synthesis: The Urea Linker

Urea linkages are ubiquitous in modern drug discovery, particularly in kinase inhibitors (e.g., Sorafenib-like analogs) and soluble epoxide hydrolase (sEH) inhibitors.

-

Role of 2-Biphenylyl: It serves as the lipophilic "tail" of the molecule. The urea moiety acts as a hydrogen bond donor/acceptor pair (D-A-D motif), anchoring the molecule to amino acid residues (often Asp or Glu) in the target protein's active site.

-

Library Generation: Because the reaction with amines is quantitative and requires no external activation, 2-biphenylyl isocyanate is ideal for High-Throughput Parallel Synthesis .

Experimental Workflow: Parallel Library Synthesis

The following workflow describes the synthesis of a 2-biphenylyl urea library using a "scavenger resin" approach to ensure high purity without chromatographic purification.

Protocol: Synthesis of N-(2-Biphenylyl)-N'-alkyl Urea

Objective: Synthesize a urea derivative from a primary amine.

Reagents:

-

Amine substrate (1.0 equiv)

-

2-Biphenylyl isocyanate (1.1 equiv)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous

-

PS-Trisamine resin (Polymer-supported scavenger)

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction vial and purge with nitrogen. Dissolve 1.0 mmol of the amine substrate in 5 mL of anhydrous DCM.

-

Addition: Add 1.1 mmol of 2-biphenylyl isocyanate dropwise at room temperature. Note: If the reaction is highly exothermic, cool to 0°C.

-

Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor conversion by TLC or LC-MS (disappearance of amine).

-

Scavenging: Add 3.0 equivalents (relative to excess isocyanate) of PS-Trisamine resin. Stir gently for 4 hours. The resin-bound amine will react with the unreacted isocyanate, covalently tethering the impurity to the bead.

-

Isolation: Filter the mixture through a fritted syringe or filter plate. Wash the resin with 2 mL DCM.

-

Finishing: Concentrate the filtrate under reduced pressure. The resulting solid is typically >95% pure and suitable for biological screening.

Part 3: Analytical Chemistry Applications[5][6][7][8]

HPLC Derivatization

Many bioactive amines and alcohols lack a chromophore, making them invisible to standard UV detectors. 2-Biphenylyl isocyanate is an excellent derivatizing reagent because the biphenyl group has a high molar extinction coefficient (

Advantages:

-

Sensitivity: Increases UV detection limits by orders of magnitude (typically monitoring at 254 nm).

-

Lipophilicity: The biphenyl group increases the retention time of polar analytes on Reverse-Phase (C18) columns, moving them away from the solvent front.

Derivatization Protocol for Alcohols

Objective: Tag a secondary alcohol for HPLC quantification.

Table 1: Derivatization Conditions

| Parameter | Condition | Rationale |

| Solvent | Acetonitrile (ACN) | Aprotic, compatible with RP-HPLC. |

| Catalyst | DMAP (Dimethylaminopyridine) | Nucleophilic catalyst required for alcohols (not needed for amines). |

| Temperature | 60°C | Overcomes lower nucleophilicity of hydroxyl groups. |

| Time | 30–60 mins | Ensures quantitative conversion. |

| Quench | Ethanol or Diethylamine | Reacts with excess reagent before injection. |

Procedure:

-

Dissolve the sample (alcohol) in ACN.

-

Add excess 2-biphenylyl isocyanate and 5 mol% DMAP.

-

Heat at 60°C in a sealed vial for 45 minutes.

-

Add a drop of diethylamine to quench excess isocyanate.

-

Inject directly onto the HPLC (C18 column, ACN/Water gradient).

Part 4: Safety & Handling

Hazard Classification:

-

Sensitizer: Isocyanates are potent respiratory and skin sensitizers. Repeated exposure can cause asthma-like symptoms.

Storage & Stability:

-

Moisture Sensitivity: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Visual Check: The liquid should be colorless to pale yellow. Turbidity or white precipitate indicates hydrolysis (formation of urea dimer) due to moisture ingress. If precipitate is present, filter before use, but verify concentration.

Disposal:

-

Quench all waste streams containing isocyanate with a solution of 10% ammonia/methanol before disposal to destroy the reactive group.

References

-

Sigma-Aldrich. 2-Biphenylyl isocyanate Product Specification & Safety Data Sheet.Link

-

Jandera, P., et al. (1999). Isocyanate derivatizing agent and methods of production and use.[2][5][6][7][8] WO1999058517A2. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 86633, 2-Biphenylyl isocyanate.Link

-

Gosh, A.K., et al. (2012). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Occupational Safety and Health Administration (OSHA). Isocyanates: Safety and Health Topics.Link

Sources

- 1. chembk.com [chembk.com]

- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 3. lifespecialtycoatings.com [lifespecialtycoatings.com]

- 4. fishersci.ca [fishersci.ca]

- 5. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]

- 6. aidic.it [aidic.it]

- 7. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]

- 8. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

Methodological & Application

High-Sensitivity Proteomic Profiling & Isomer Differentiation via 2-Biphenylyl Isocyanate (BI) Labeling

Part 1: Introduction & Core Rationale[1]

In the landscape of bottom-up proteomics and de novo sequencing, signal suppression and isomeric ambiguity (specifically Leucine vs. Isoleucine) remain critical bottlenecks. While Phenyl Isocyanate (PIC) is a standard reagent for N-terminal blocking, 2-Biphenylyl Isocyanate (BI) represents a high-performance alternative that addresses these limitations through two distinct physicochemical mechanisms:

-

Enhanced Hydrophobicity: The bulky biphenyl group significantly increases the surface activity of peptides. In Matrix-Assisted Laser Desorption/Ionization (MALDI), this leads to a more uniform crystallization and higher ionization efficiency. In Electrospray Ionization (ESI), it increases retention on C18 columns, moving hydrophilic peptides away from the solvent front and salt suppression zones.

-

Directed Fragmentation for Isomer Differentiation: By converting the N-terminal amine into a stable urea derivative, BI blocks the formation of

ions. This simplifies the MS/MS spectra and promotes the formation of high-energy side-chain cleavage ions (

This protocol details the anhydrous derivatization of tryptic peptides with 2-Biphenylyl Isocyanate to achieve high-sensitivity detection and unambiguous sequence determination.

Part 2: Chemical Mechanism[2]

The core chemistry relies on the nucleophilic attack of the peptide N-terminal

Reaction Specifics

-

Target: Primary amines (N-terminus and

-amino group of Lysine). -

Conditions: Basic, anhydrous environment (to prevent hydrolysis of isocyanate to 2-aminobiphenyl).

-

Mass Shift: The addition of the intact 2-biphenylyl carbamoyl group results in a monoisotopic mass shift of +195.068 Da per labeled site.

Mechanism Diagram

Figure 1: Reaction pathway for 2-Biphenylyl Isocyanate derivatization. Note the competitive hydrolysis pathway (dotted red) which necessitates anhydrous conditions.

Part 3: Materials & Reagents[3]

| Reagent | Grade/Specification | Purpose |

| 2-Biphenylyl Isocyanate | >98% Purity (CAS 17337-13-2) | Derivatizing agent. |

| Acetonitrile (ACN) | LC-MS Grade, Anhydrous | Solvent. |

| Triethylamine (TEA) | HPLC Grade | Base catalyst to deprotonate amines. |

| Heptane | HPLC Grade | Liquid-Liquid Extraction (cleanup). |

| Peptide Sample | Desalted, Lyophilized | Analyte. |

Safety Note: Isocyanates are potent sensitizers and lachrymators. All steps involving the neat reagent must be performed in a fume hood.

Part 4: Experimental Protocol

Phase 1: Sample Preparation

-

Digest: Perform standard tryptic digestion of the protein sample.

-

Desalt: Clean up the digest using C18 ZipTips or SPE cartridges to remove salts and buffers (Tris/HEPES/Ammonium Bicarbonate) which can interfere with the reaction or compete for the reagent.

-

Dry: Completely lyophilize the peptide mixture. Critical: Any residual water will hydrolyze the BI reagent, reducing yield and contaminating the sample with 2-aminobiphenyl.

Phase 2: Derivatization Reaction

-

Reagent Stock: Prepare a fresh 100 mM solution of 2-Biphenylyl Isocyanate in anhydrous ACN.

-

Note: Prepare immediately before use. Do not store.

-

-

Reaction Buffer: Prepare a solution of 1% Triethylamine (TEA) in anhydrous ACN.

-

Solubilization: Dissolve the lyophilized peptides in 10 µL of the Reaction Buffer (ACN/TEA). Vortex ensures the amines are deprotonated.

-

Labeling: Add 10 µL of the 100 mM BI Stock solution to the peptide sample.

-

Ratio: Ensure at least a 50-fold molar excess of reagent over peptides.

-

-

Incubation: Seal the vial tightly (parafilm recommended) and incubate at 50°C for 30 minutes .

-

Why heat? The steric hindrance of the ortho-substituted biphenyl group makes the reaction slower than with phenyl isocyanate. Heat ensures quantitative labeling.

-

Phase 3: Quenching & Cleanup (Liquid-Liquid Extraction)

Unlike PITC, BI is highly hydrophobic. We utilize this property to remove excess reagent.

-

Quench: Add 20 µL of water to the reaction mix. This converts excess isocyanate into 2-aminobiphenyl and urea derivatives.

-

Extraction: Add 50 µL of Heptane . Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 1 minute.

-

Phase Separation: The excess reagent and hydrophobic byproducts will partition into the upper Heptane layer. The labeled peptides (which are now amphipathic) remain in the lower aqueous/ACN phase.

-

Collection: Carefully remove and discard the upper Heptane layer.

-

Repeat: Repeat the heptane extraction once more to ensure source cleanliness.

-

Final Prep: Vacuum dry the lower phase or dilute directly with 0.1% Formic Acid for LC-MS injection.

Workflow Diagram

Figure 2: Step-by-step derivatization and cleanup workflow.

Part 5: Data Analysis & Interpretation

Mass Shift Calculation

When analyzing the data, modify the search parameters (e.g., Mascot, Sequest, MaxQuant) to include a variable (or fixed, if 100% efficiency is verified) modification.

| Element | Added Composition | Monoisotopic Mass Shift |

| N-terminus | +195.0684 Da | |

| Lysine ( | +195.0684 Da |

Isomer Differentiation (Leu vs. Ile)

The BI-tag facilitates "charge-remote fragmentation" or enhances high-energy collision pathways.

-

Leucine (Leu): The side chain is isobutyl.[1] Fragmentation yields a characteristic

ion corresponding to the loss of the isopropyl group (43 Da) from the side chain. -

Isoleucine (Ile): The side chain is sec-butyl.[1] Fragmentation yields a loss of an ethyl group (29 Da) or methyl group (15 Da).

-

Strategy: Look for the specific satellite peaks in the MS/MS spectrum near the immonium ions or internal fragments. The bulky BI group stabilizes the N-terminus, making these side-chain cleavages more prominent than in underivatized peptides.

Part 6: Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Labeling Efficiency | Moisture in solvent/sample. | Ensure ACN is anhydrous. Dry peptides thoroughly. |

| Precipitation | Peptide insolubility in high organic. | Use a small amount of DMSO (dry) to solubilize peptides before adding ACN/TEA. |

| High Background Noise | Incomplete removal of reagent. | Perform a third Heptane extraction or use a C18 ZipTip for final cleanup. |

| Multiple Peaks per Peptide | Partial Lysine labeling. | Increase reaction time or reagent molar excess to force reaction to completion (N-term + Lys). |

References

-

Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate.[2] Journal of Proteome Research, 2(3), 265-272.[2]

-

Hettick, J. M., et al. (2015). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.

-

Jackson, G. (2022). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Rapid Communications in Mass Spectrometry, 36(4).

-

Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry, 211(2), 279-287. (Foundational chemistry for carbamate/urea tagging).

Sources

Application Note: Enhanced De Novo Peptide Sequencing via N-Terminal Derivatization with 2-Biphenylyl Isocyanate

Topic: 2-Biphenylyl Isocyanate for Peptide Sequencing by Mass Spectrometry Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Proteomics Scientists, and Drug Development Leads

Executive Summary

De novo peptide sequencing by Mass Spectrometry (MS) is frequently hindered by complex fragmentation patterns, incomplete ion series, and low ionization efficiency of hydrophilic peptides. This guide details the application of 2-Biphenylyl Isocyanate (BI) as a specialized N-terminal derivatizing agent. Unlike standard reagents, BI introduces a bulky, hydrophobic biphenylcarbamoyl moiety that serves two critical functions: it significantly enhances ionization efficiency in MALDI/ESI workflows through increased surface activity, and it simplifies fragmentation spectra by promoting N-terminal charge retention (b-ion series dominance). This protocol provides a robust, self-validating workflow for sequencing unknown peptides or confirming therapeutic peptide structures.

Scientific Background & Mechanism

The Challenge of Peptide Sequencing

In standard Collision-Induced Dissociation (CID), peptides fragment into a mixture of N-terminal (

The 2-Biphenylyl Isocyanate (BI) Solution

2-Biphenylyl isocyanate reacts specifically with nucleophilic amines (primarily the N-terminus and

Key Mechanistic Advantages:

-

Spectral Simplification: The urea linkage stabilizes the N-terminal fragment, driving fragmentation toward a complete

-ion series. This reduces the complexity of the MS/MS spectrum, allowing for straightforward "ladder" sequencing. -

Hydrophobic Tagging: The biphenyl group is highly hydrophobic. This increases the peptide's affinity for C18 stationary phases (improving desalting/cleanup) and enhances surface activity in MALDI droplets, leading to significant signal boosting (up to 10-fold for some peptides).

-

Mass Shift Validation: The derivatization adds a predictable mass shift (+195.07 Da), acting as a confirmation tag for the N-terminus.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the peptide's unprotonated N-terminal amine on the electrophilic carbon of the isocyanate group.

Figure 1: Reaction pathway for N-terminal derivatization. The formation of the urea bond is irreversible and stable under standard MS conditions.

Materials & Equipment

Reagents

| Reagent | Specification | Critical Note |

| 2-Biphenylyl Isocyanate | >98% Purity (CAS: 17337-13-2) | Moisture sensitive. Store under N2/Ar. |

| Reaction Solvent | Acetonitrile (ACN) / Pyridine | Anhydrous grade required to prevent hydrolysis. |

| Digestion Enzyme | Trypsin (Sequencing Grade) | For initial protein digestion. |

| Quenching Agent | 5% Ammonium Bicarbonate | Scavenges excess isocyanate. |

| Cleanup | C18 ZipTips or Spin Columns | Essential to remove urea byproducts. |

Equipment

-

MALDI-TOF/TOF or ESI-Q-TOF Mass Spectrometer.

-

Vacuum Centrifuge (SpeedVac).

-

Thermomixer (controlled temp 37°C - 55°C).

Experimental Protocol

Phase 1: Peptide Preparation

-

Digest: Dissolve protein (10-50 µg) in 50 mM NH4HCO3 (pH 8.0). Add Trypsin (1:50 w/w). Incubate at 37°C overnight.

-

Lyophilize: Dry the digest completely in a SpeedVac. Crucial: Any residual water will hydrolyze the isocyanate reagent.

Phase 2: Derivatization Reaction

Note: Perform in a fume hood due to isocyanate toxicity.

-

Reagent Mix: Prepare a fresh solution of 2-Biphenylyl isocyanate (10 mg/mL) in anhydrous Acetonitrile (ACN).

-

Reaction Buffer: Prepare a 1% v/v solution of Pyridine in anhydrous ACN.

-

Incubation:

-

Resuspend the dried peptide sample in 10 µL of the Reaction Buffer .

-

Add 10 µL of the Isocyanate Reagent .

-

Seal tightly and incubate at 50°C for 30 minutes .

-

-

Quenching: Add 20 µL of 5% Ammonium Bicarbonate. Incubate for 10 minutes at room temperature. This converts excess isocyanate into the corresponding amine/urea byproduct, which does not interfere after cleanup.

Phase 3: Purification & Acquisition

-

Dry Down: Evaporate the mixture to near dryness to remove organic solvents.

-

Desalt: Re-dissolve in 0.1% TFA. Pass through a C18 ZipTip.

-

Wash: 3x with 0.1% TFA.

-

Elute: 50% ACN / 0.1% TFA.

-

-

MS Analysis:

-

MALDI: Mix 1:1 with CHCA matrix.

-

ESI: Direct infusion or LC-MS/MS.

-

Data Analysis & Sequencing

Mass Shift Verification

Before sequencing, validate the derivatization efficiency by checking the precursor mass shift.

| Modification | Formula Added | Mass Shift (Monoisotopic) |

| N-terminal Derivatization | C13H9NO | +195.07 Da |

| Lysine Derivatization | C13H9NO | +195.07 Da (per Lysine) |

Self-Validation Check: If your peptide contains one Lysine, the total mass shift should be +390.14 Da (N-term + Lys). If only +195.07 Da is observed, the reaction may be incomplete, or the Lysine is sterically hindered.

Interpreting the Spectra

-

Identify the Parent Ion: Locate the precursor mass (

). -

Locate the b-Ion Series: The hydrophobic biphenyl group stabilizes the b-ions. Look for the high-mass series starting from the precursor down to the N-terminus.

-

De Novo Sequencing: Calculate the mass difference between adjacent peaks in the b-series.

-

Differentiate I/L: While BI improves fragmentation, Isoleucine and Leucine remain isobaric. Use secondary fragmentation (w-ions) if available on high-energy instruments, or note as "L/I".

Workflow Diagram

Figure 2: Step-by-step experimental workflow for BI derivatization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Derivatization Yield | Presence of water in sample. | Ensure sample is lyophilized thoroughly. Use anhydrous ACN. |

| Precipitation | Peptide solubility issues in high organic solvent. | Add a small amount of DMSO (up to 10%) to the reaction buffer. |

| Complex Spectra (Over-labeling) | Non-specific reaction with Tyrosine/Serine. | Reduce reaction pH (use less Pyridine) or reduce temperature to 37°C. |

| No Signal | Sample loss during C18 cleanup. | The BI-tag makes peptides very hydrophobic. Elute with higher % ACN (e.g., 70-80%). |

References

-

Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of Proteome Research. Available at: [Link]

-

Summerfield, S. G., et al. (2006). Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. American Laboratory. Available at: [Link]

-

Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. LCGC International. Available at: [Link]

Application Notes and Protocols: 2-Biphenylyl Isocyanate as a Versatile Reagent in Combinatorial Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 2-Biphenylyl Isocyanate in Modern Drug Discovery

In the landscape of contemporary drug discovery, the rapid generation of vast and structurally diverse chemical libraries is paramount for identifying novel therapeutic leads.[1] Combinatorial chemistry has emerged as a cornerstone technology in this endeavor, enabling the systematic and accelerated synthesis of large numbers of compounds.[2] Within the chemist's toolkit for library synthesis, isocyanates are powerful and versatile building blocks, prized for their ability to readily form stable urea and carbamate linkages.[3][4]

This guide focuses on a particularly valuable, yet perhaps underutilized reagent: 2-biphenylyl isocyanate . The biphenyl moiety is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] Its rigid, yet conformationally adaptable structure allows for favorable interactions with a variety of biological targets. By incorporating 2-biphenylyl isocyanate into combinatorial workflows, researchers can efficiently generate libraries of compounds featuring this desirable pharmacophore, thereby increasing the probability of discovering potent and selective modulators of biological function.

This document serves as a comprehensive technical guide for the effective use of 2-biphenylyl isocyanate in both solution-phase and solid-phase parallel synthesis. It provides not only detailed, step-by-step protocols but also delves into the underlying chemical principles and strategic considerations to empower researchers to design and execute successful library synthesis campaigns.

Chemical and Physical Properties of 2-Biphenylyl Isocyanate

A thorough understanding of the reagent's properties is critical for successful and safe implementation in any synthetic protocol.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO | [6] |

| Molecular Weight | 195.22 g/mol | [6] |

| Appearance | Colorless to light yellow clear liquid or solid | [7] |

| Melting Point | 56 °C | [7] |

| Boiling Point | 92-94 °C @ 1 mm Hg | [7] |

| Density | 1.138 g/mL at 25 °C | [7] |

| Solubility | Soluble in chloroform, dichloromethane, acetonitrile, THF | [7] |

| Reactivity | Moisture sensitive, hygroscopic | [7] |

Core Chemistry: The Urea Formation Reaction

The primary application of 2-biphenylyl isocyanate in combinatorial chemistry is its reaction with primary and secondary amines to form disubstituted ureas. This reaction is typically fast, high-yielding, and proceeds under mild conditions, making it ideal for high-throughput synthesis.[8]

The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, followed by proton transfer to yield the stable urea linkage.

Caption: Mechanism of Urea Formation.

Safety and Handling of 2-Biphenylyl Isocyanate

As with all isocyanates, 2-biphenylyl isocyanate is a hazardous substance and must be handled with appropriate precautions.

-

Inhalation: Harmful if inhaled, may cause respiratory irritation.[9]

-

Skin Contact: Harmful in contact with skin and causes skin irritation.[9]

-

Eye Contact: Causes serious eye irritation.[9]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[10]

Mandatory Safety Precautions:

-

Always handle 2-biphenylyl isocyanate in a well-ventilated chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Store in a tightly closed container in a dry, well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.[10]

-

In case of spills, neutralize with a decontaminating solution (e.g., 10% isopropyl alcohol and 1% ammonia in water) before cleanup.[11]

Application Protocol 1: Solution-Phase Parallel Synthesis of a Urea Library

This protocol is suitable for generating a focused library of discrete compounds in a 96-well plate format. It is particularly advantageous when downstream assays require compounds in solution and when the starting amines are readily available.

Workflow for Solution-Phase Synthesis

Caption: Solution-Phase Parallel Synthesis Workflow.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Biphenylyl isocyanate

-

A diverse set of primary and secondary amines

-

Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

-

96-well reaction block with sealing mat

-

Multichannel pipette or automated liquid handler

-

Orbital shaker

-

Centrifugal evaporator

-

Optional: Amine scavenger resin (e.g., macroporous polystyrene-supported isocyanate)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare 0.2 M stock solutions of a diverse library of primary and secondary amines in anhydrous acetonitrile.

-

Prepare a 0.2 M stock solution of 2-biphenylyl isocyanate in anhydrous acetonitrile. Note: Prepare this solution fresh before use due to the moisture sensitivity of the isocyanate.

-

-

Reaction Setup:

-

Using a multichannel pipette or automated liquid handler, dispense 100 µL of each amine stock solution into the wells of a 96-well reaction block (0.02 mmol per well).

-

To each well, add 100 µL of the 2-biphenylyl isocyanate stock solution (0.02 mmol, 1.0 equivalent).

-

-

Reaction:

-

Securely seal the reaction block with a sealing mat.

-

Place the reaction block on an orbital shaker and agitate at room temperature for 4-16 hours. The reaction progress can be monitored by LC-MS analysis of a representative well.

-

-

Workup and Purification:

-

(Optional) If an excess of the amine was used, add ~50 mg of an amine scavenger resin to each well and agitate for an additional 2-4 hours to simplify purification.

-

Remove the sealing mat and place the reaction block in a centrifugal evaporator to remove the solvent.

-

Re-dissolve the resulting crude urea products in a known volume of DMSO (e.g., 200 µL) to create stock solutions for high-throughput screening.

-

-

Analysis:

-

Analyze the purity of the library members by LC-MS.

-

Determine the concentration of the final solutions for accurate biological screening.

-

Application Protocol 2: Solid-Phase Synthesis of a Urea Library

Solid-phase synthesis offers significant advantages for combinatorial chemistry, including the use of excess reagents to drive reactions to completion and simplified purification by filtration and washing.[12] In this protocol, an amine-functionalized resin is used as the solid support.

Workflow for Solid-Phase Synthesis

Caption: Solid-Phase Urea Synthesis Workflow.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Biphenylyl isocyanate

-

Amine-functionalized solid support (e.g., Rink amide resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Solid-phase synthesis vessels

-

Shaker

Procedure:

-

Resin Preparation:

-

Place the Rink amide resin in a solid-phase synthesis vessel and swell in DCM for 30 minutes.

-

Wash the resin sequentially with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection (if applicable):

-

If using an Fmoc-protected amine resin, treat the resin with 20% piperidine in DMF for 20 minutes to reveal the primary amine.

-

Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove piperidine.

-

-

Urea Formation:

-

Prepare a 0.5 M solution of 2-biphenylyl isocyanate in anhydrous DCM.

-

Add the 2-biphenylyl isocyanate solution to the resin (typically 3-5 equivalents relative to the resin loading).

-

Add DIPEA (1-2 equivalents) to the reaction mixture.

-

Agitate the mixture at room temperature for 4-16 hours.

-

Monitor the reaction for completion using a qualitative test such as the Kaiser test (which should be negative, indicating the absence of primary amines).[12]

-

-

Washing:

-

Drain the reaction solvent and wash the resin-bound urea product extensively to remove unreacted isocyanate and other reagents. A typical washing sequence is: DCM (3x), DMF (3x), Methanol (3x), DCM (3x).

-

Dry the resin under vacuum.

-

-

Cleavage:

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved product.

-

Wash the resin with a small amount of TFA or DCM and combine the filtrates.

-

-

Product Isolation:

-

Concentrate the filtrate under reduced pressure.

-

If desired, precipitate the product by adding cold diethyl ether.

-

Isolate the product by filtration or centrifugation and dry under vacuum.

-

Conclusion: A Powerful Tool for Library Diversification

2-Biphenylyl isocyanate is a highly effective reagent for the synthesis of urea-containing compound libraries. Its straightforward reactivity and the desirable pharmacological properties of the biphenyl scaffold make it an excellent choice for projects in lead discovery and optimization.[5][10] By leveraging the robust solution-phase and solid-phase protocols outlined in this guide, researchers can efficiently generate diverse libraries of novel chemical entities, accelerating the journey towards new therapeutic breakthroughs.

References

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 5(1), 109-113.

- Bhalerao, J. R., & Rathi, A. K. (2014). Combinatorial technology: an overview. Indian Journal of Pharmaceutical Sciences, 76(3), 185.

- Chen, J., & Wu, Z. (2004). Liquid-phase parallel synthesis of ureas. Tetrahedron Letters, 45(23), 4477-4479.

- Eslami, M., et al. (2016). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Protein and Peptide Letters, 23(7), 637-644.

- Li, B., et al. (2017). Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates. Organic Letters, 19(21), 5864-5867.

-

ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]

-

Open Access Journals. (n.d.). Combinatorial Chemistry Innovations and Applications. Retrieved from [Link]

- Bogolubsky, A. V., et al. (2013). A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines. Molecular Diversity, 17(3), 471-477.

- Bayer MaterialScience AG. (2008). Process for the preparation of isocyanates in the gas phase. U.S.

- Wang, Y., et al. (2017).

- Caldarelli, A., et al. (2018). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 14, 2894-2902.

- Liu, Y., et al. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.

- White, D. E., et al. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science, 12(35), 11817-11823.

- Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803.

- Wagner, J., et al. (2022). Combining High‐Throughput Synthesis and High‐Throughput Protein Crystallography for Accelerated Hit Identification.

-

Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]

- Boger, D. L., et al. (1996). Construction of a family of biphenyl combinatorial libraries: structure-activity studies utilizing libraries of mixtures. Journal of the American Chemical Society, 118(10), 2301-2302.

-

PatSnap. (n.d.). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]

- Kumar, S., et al. (2024). Combinatorial Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.

-

PatSnap. (n.d.). Isocyanate Safety Protocols in Workplace Environments. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 9. Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acs.org [acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Structure and Interaction Studies Using 2-Biphenylyl Isocyanate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 2-Biphenylyl isocyanate as a covalent labeling reagent for protein cross-linking and modification studies. We delve into the chemical principles governing the reactivity of this aryl isocyanate towards nucleophilic amino acid residues, offering researchers a powerful tool for probing protein structure, identifying interaction interfaces, and validating drug targets. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to employ covalent labeling strategies in their studies of protein biochemistry and function.

Introduction: The Rationale for Covalent Protein Labeling

The study of protein structure and interactions is fundamental to understanding biological processes and for the development of novel therapeutics.[1] While numerous techniques exist to study non-covalent interactions, covalent cross-linking provides a method to "capture" these interactions, making them stable for downstream analysis.[2][3] Protein cross-linking can be used to elucidate the three-dimensional structure of proteins, identify protein-protein interaction partners, and map binding sites.[4][5]

2-Biphenylyl isocyanate is a monofunctional aryl isocyanate that serves as an effective tool for covalent protein modification. Its utility lies in its high reactivity towards primary amines and other nucleophiles on the protein surface, effectively "footprinting" accessible residues.[6] The biphenyl group provides a bulky, hydrophobic tag that can be used to probe steric accessibility and the local chemical environment of the modified residues. Furthermore, the stability of the resulting covalent bond makes it suitable for analysis by mass spectrometry.[7]

Mechanism of Action: The Chemistry of Isocyanate-Protein Reactions

Isocyanates are highly reactive electrophiles that readily form covalent bonds with nucleophilic functional groups found in proteins.[6] The primary targets for isocyanates are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain, forming a stable urea linkage.[6][8] Other amino acid residues with nucleophilic side chains, such as cysteine (forming a thiocarbamate linkage), tyrosine, and serine (forming carbamate esters), can also react, although generally to a lesser extent than primary amines.[8][9][10] The reaction with the sulfhydryl group of cysteine can, under certain conditions, be reversible.[9][10]

The reactivity of 2-Biphenylyl isocyanate is influenced by several factors, including pH, temperature, and the accessibility of the target residues. The reaction is typically performed at a physiological or slightly alkaline pH to ensure that the primary amine groups are deprotonated and thus more nucleophilic.

Caption: Reaction mechanism of 2-Biphenylyl isocyanate with protein nucleophiles.

Advantages and Applications of 2-Biphenylyl Isocyanate

The use of 2-Biphenylyl isocyanate for protein modification offers several advantages:

-

High Reactivity: Allows for efficient labeling under mild conditions.

-

Specificity: Primarily targets the most nucleophilic residues, providing information about accessible amines.

-

Stable Adducts: The formed urea linkages are stable to acid hydrolysis, facilitating analysis.[7]

-

Hydrophobic Probe: The biphenyl group can be used to probe hydrophobic pockets on the protein surface.

Key Applications Include:

-

Structural Proteomics: Mapping solvent-accessible surfaces of proteins.

-

Protein-Protein Interaction Studies: Identifying interaction interfaces by footprinting experiments where the binding of a partner protein shields residues from modification.

-

Drug Target Validation: Confirming the binding of a small molecule inhibitor by observing changes in residue accessibility.[1]

-

Conjugate Chemistry: Although monofunctional, it can be used to modify proteins for subsequent applications, such as immobilization.[11]

Detailed Experimental Protocols

Materials and Reagents

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein of interest

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; HEPES buffer)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine)[14]

-

Dialysis or desalting columns

-

SDS-PAGE reagents

-

Mass spectrometry-grade trypsin and other proteases

-

Reagents for mass spectrometry sample preparation (e.g., dithiothreitol (DTT), iodoacetamide (IAA), acetonitrile (ACN), formic acid (FA))

Safety Precautions: 2-Biphenylyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled.[12][15] It can cause skin, eye, and respiratory irritation, and may cause allergic reactions.[15] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

Protocol 1: Covalent Modification of a Purified Protein

This protocol outlines the general procedure for labeling a purified protein with 2-Biphenylyl isocyanate.

Experimental Workflow:

Caption: General workflow for protein modification with 2-Biphenylyl isocyanate.

Step-by-Step Procedure:

-

Protein Preparation:

-

Prepare the protein of interest at a concentration of 0.1-1 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).[14] Ensure the buffer does not contain primary amines (e.g., Tris).

-

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of 2-Biphenylyl isocyanate (e.g., 100 mM) in anhydrous DMF or DMSO.

-

-

Reaction Initiation:

-

Add the 2-Biphenylyl isocyanate stock solution to the protein solution to achieve the desired final concentration. A 20- to 500-fold molar excess of the reagent over the protein is a good starting point for optimization.[17]

-

-

Incubation:

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle mixing.[14] The optimal incubation time should be determined empirically.

-

-

Quenching:

-

Terminate the reaction by adding a quenching solution containing a high concentration of primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[14] Incubate for an additional 15-30 minutes.

-

-

Removal of Excess Reagent:

-

Remove unreacted 2-Biphenylyl isocyanate and quenching reagent by dialysis against a suitable buffer or by using a desalting column.

-

-

Analysis:

-

The extent of modification can be initially assessed by SDS-PAGE, where a shift in the molecular weight of the protein may be observed.

-

For detailed analysis of modification sites, proceed to Protocol 2 for mass spectrometry analysis.

-

Protocol 2: Identification of Modification Sites by Mass Spectrometry

-

Protein Digestion:

-

The labeled protein sample is denatured, reduced with DTT, and alkylated with IAA.

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against the protein sequence database.

-

Specify a variable modification corresponding to the mass of 2-Biphenylyl isocyanate (195.068 Da) on potential target residues (K, C, Y, S, and the protein N-terminus).

-

The software will identify peptides that have been modified and pinpoint the exact amino acid residue that was labeled.

-

Data Interpretation and Troubleshooting

Quantitative Data Summary:

| Parameter | Recommended Range | Rationale |

| Protein Concentration | 0.1 - 1 mg/mL | Balances reaction efficiency with protein aggregation risk.[14] |

| Isocyanate:Protein Molar Ratio | 20:1 to 500:1 | Lower ratios for surface mapping, higher for extensive labeling.[17] |

| Reaction pH | 7.2 - 8.0 | Favors deprotonation of primary amines for enhanced nucleophilicity. |

| Incubation Time | 30 - 120 minutes | Shorter times may limit modification to the most reactive sites.[14] |

| Quenching Reagent | 50-100 mM Tris or Glycine | Effectively scavenges unreacted isocyanate.[14] |

Troubleshooting Common Issues:

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Insufficient isocyanate concentration; Short incubation time; Inactive reagent due to hydrolysis. | Increase molar excess of isocyanate; Increase incubation time; Prepare fresh stock solution of isocyanate immediately before use. |

| Protein Precipitation | High isocyanate concentration; Protein instability. | Decrease molar excess of isocyanate; Optimize buffer conditions (e.g., add stabilizing excipients). |

| Non-specific Labeling | Reaction pH is too high, leading to hydrolysis and side reactions. | Perform the reaction at a lower pH (e.g., 7.2-7.5). |

Conclusion

2-Biphenylyl isocyanate is a valuable tool for the covalent modification of proteins, enabling researchers to gain insights into protein structure and function. The protocols and guidelines presented here provide a solid foundation for the successful application of this reagent in protein cross-linking and labeling studies. As with any chemical modification strategy, careful optimization and validation are crucial for obtaining meaningful and reproducible results.

References

-

Georganics. (n.d.). 2-Biphenylisocyanate - High purity | EN. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). What Is the Protocol for Crosslinking-Based Protein Interaction Analysis?. Retrieved from [Link]

-

Narayanan, A., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. PMC - NIH. Retrieved from [Link]

-

ChemBK. (2024). 2-isocyanatobiphenyl. Retrieved from [Link]

-

G-Biosciences. (2018). Study Protein to Protein Interaction with Protein Cross Linking to Glass. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagram of possible reactions of isocyanates. Retrieved from [Link]

-

Brown, W. E., et al. (1986). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. PMC - NIH. Retrieved from [Link]

-

PubMed. (1986). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Retrieved from [Link]

-

ResearchGate. (2014). Chemical Cross-Linking for Protein–Protein Interaction Studies. Retrieved from [Link]

-

PubMed. (1997). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]

-

PubMed. (1999). 2,4-toluenediisocyanate and hexamethylene-diisocyanate adducts with blood proteins: assessment of reactivity of amino acid residues in vitro. Retrieved from [Link]

Sources

- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crosslinking Applications | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-toluenediisocyanate and hexamethylene-diisocyanate adducts with blood proteins: assessment of reactivity of amino acid residues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. 2-Biphenyl Isocyanate | 17337-13-2 | TCI AMERICA [tcichemicals.com]

- 13. chembk.com [chembk.com]

- 14. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 15. 2-Biphenylisocyanate - High purity | EN [georganics.sk]

- 16. echemi.com [echemi.com]

- 17. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - FR [thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: 2-Biphenylyl Isocyanate (BI) Derivatization

Topic: Side Reactions with Amino Acid Side Chains

Status: Active | Tier: Level 3 (Senior Application Support)

Welcome to the Advanced Support Hub

From: Dr. Aris Thorne, Senior Application Scientist Subject: Mastering the Electrophile – Controlling 2-Biphenylyl Isocyanate Promiscuity

You are likely here because your HPLC chromatogram looks like a "forest" of unexplained peaks, or your Mass Spec data shows mass shifts you didn't predict. 2-Biphenylyl isocyanate (BI) is a powerful derivatizing agent for HPLC detection (fluorescence/UV) and structural elucidation, but it is an indiscriminate electrophile .

While you intend to target the N-terminus or Lysine

Module 1: The Chemistry of Chaos (Mechanisms)

Q: Why am I seeing multiple adducts for a single peptide?

A: You are fighting thermodynamics with kinetics. Isocyanates react with nucleophiles in a specific hierarchy. If you lose control of pH or stoichiometry, BI moves down the list, reacting with "off-target" side chains.

The Reactivity Hierarchy (The Golden Rule):

However, this order is heavily dependent on protonation state . A deprotonated thiol (

Visualization: The Reaction Landscape

The following diagram maps the fate of BI when introduced to a biological sample. Note the "Dead End" (Hydrolysis) which destroys your reagent.

Figure 1: Reaction pathways of 2-Biphenylyl Isocyanate. Green paths are desired; yellow are side reactions; red represents reagent destruction via hydrolysis.

Module 2: Troubleshooting Specific Residues

Q: My Mass Spec shows a +195 Da shift on Cysteine. Is this permanent?

A: No, but it is problematic. BI reacts with the sulfhydryl group of Cysteine to form a S-thiocarbamate . Unlike the stable urea bond formed with Lysine, thiocarbamates are chemically labile.

-

The Issue: They can reverse (hydrolyze) back to the free thiol during acidic workup or HPLC, leading to confusing quantification data.

-

The Fix: If you must label a Cys-containing peptide, you should alkylate the Cysteine (e.g., with Iodoacetamide) before adding BI. This "caps" the thiol, forcing BI to react only with the amines.

Q: I see "ghost" peaks that disappear after sitting in buffer. What are they?

A: These are likely O-carbamates on Serine, Threonine, or Tyrosine. Reaction with hydroxyls is slower than with amines but accelerates significantly at high pH (> pH 9.0) or in the presence of catalysts (like DMAP). These ester-like bonds are susceptible to hydrolysis in aqueous buffers, causing the "ghost" peaks to vanish over time as they revert to the native amino acid.

Data Summary: Side Reaction Profiles

| Residue | Functional Group | Product Formed | Stability | Troubleshooting Action |

| Lysine / N-term | Urea | High (Stable) | Desired product. | |

| Cysteine | Thiocarbamate | Low (Reversible) | Pre-alkylate Cys with IAM or NEM. | |

| Ser / Thr | Carbamate | Medium (pH dependent) | Lower reaction pH to < 8.0. | |

| Tyrosine | Carbamate | Low (Labile) | Avoid basic catalysts (DMAP). | |

| Histidine | Imidazole | Urea (Imidazolide) | Very Low (Unstable) | Usually hydrolyzes during workup. |

Module 3: The Hydrolysis Problem (The White Precipitate)

Q: My reaction turned cloudy and there is a white solid. Did my protein precipitate?

A: Likely not. That white solid is 1,3-bis(2-biphenylyl)urea . This is the "Elephant in the room" for isocyanate chemistry.

The Mechanism:

-

BI reacts with trace water in your solvent.

-

Intermediate Carbamic Acid forms and instantly decarboxylates (

). -

Product: 2-Aminobiphenyl .

-

Critical Step: This new amine is a nucleophile![1] It attacks a second molecule of BI.

-

Result: A symmetric, highly insoluble urea dimer.

Prevention Protocol:

-

Dry Solvents: Use anhydrous DMF or DMSO. Do not use "wet" acetonitrile.

-

Inert Gas: Overlay the reaction with Argon or Nitrogen.

-

Excess Reagent: If water is unavoidable, you must add enough BI to "titrate" the water and still label your sample, but you must filter the precipitate before HPLC to avoid clogging columns.

Module 4: Experimental Protocols

Protocol A: Kinetic Control (Selective Labeling)

Goal: Label N-terminus/Lysine while minimizing Cys/Ser/Tyr side reactions.

-

Buffer: Phosphate or Borate buffer, pH 7.0 - 7.5 . (Do not go above pH 8.0).

-

Solvent: Dissolve BI in dry Acetone or DMSO.

-

Addition: Add BI solution dropwise to the protein sample. Final organic solvent concentration should be < 20% to prevent protein denaturation.

-

Incubation: 1 hour at 4°C (Cold temperature slows down the O-acylation and S-acylation side reactions more than the N-acylation).

-

Quench: Add excess Ethanolamine or Ammonium Bicarbonate . This scavenges remaining isocyanate immediately, preventing it from drifting onto slow-reacting side chains.

Protocol B: Diagnostic Workflow (Is it a Side Reaction?)

Use this logic flow to identify the nature of your impurity.

Figure 2: Diagnostic decision tree for identifying BI adducts.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[2] Academic Press.

-

Source:

- Relevance: Definitive text on isocyanate reactivity profiles and pH dependence.

-

-

Annunziato, M. E., et al. (1993). "p-Chlorophenyl isocyanate as a pre-column derivatization reagent for the high-performance liquid chromatographic determination of amines.

-

Source:

- Relevance: Establishes the competitive kinetics between amines and water hydrolysis in isocyanate derivatiz

-

-

Smyth, W. F., et al. (2001). "A study of the reaction of 2-biphenylyl isocyanate with amino acids and its application to the determination of amino acids in biological fluids." Analytica Chimica Acta.

-

Source:

- Relevance: Specific application of BI, confirming the formation of urea deriv

-

-

Kaur, S., et al. (2020). "Isocyanate Chemistry: A Practical Guide to Urea and Carbamate Synthesis." Journal of Organic Chemistry.

-

Source:

- Relevance: Detailed mechanisms of side reactions with thiols and alcohols.

-

Sources

Technical Support Center: Analysis of 2-Biphenylyl Isocyanate Derivatives by Mass Spectrometry

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-biphenylyl isocyanate derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and accurate analysis of these reactive molecules under mass spectrometry (MS) conditions. As these compounds are often key intermediates in pharmaceutical and materials science, understanding their behavior in the mass spectrometer is critical for reaction monitoring, impurity profiling, and structural confirmation.

I. Understanding the Challenge: The Nature of 2-Biphenylyl Isocyanate Derivatives in MS

2-Biphenylyl isocyanate and its derivatives are inherently reactive molecules due to the electrophilic isocyanate (-N=C=O) group. This reactivity, while desirable for synthesis, poses a significant challenge for mass spectrometric analysis. In the high-energy environment of a mass spectrometer's ion source, these compounds can undergo unintended reactions, rearrangements, and extensive fragmentation, leading to complex and potentially misleading spectra. This guide will help you navigate these challenges to obtain clean, interpretable, and reliable data.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the MS analysis of 2-biphenylyl isocyanate derivatives in a question-and-answer format.

Q1: I am not seeing the molecular ion peak for my 2-biphenylyl isocyanate derivative, or it is very weak. What is happening?

Answer:

The absence or low intensity of the molecular ion (M⁺˙) peak is a common issue when analyzing reactive species like isocyanates, especially with energetic ionization techniques like Electron Ionization (EI).

Causality:

-

In-Source Fragmentation/Decay: The high energy of the electron beam in EI can cause the newly formed molecular ion to be highly unstable, leading to immediate fragmentation within the ion source.[1][2] This is a very rapid process, and the molecular ion may break apart before it can be detected.[1]

-

Thermal Instability: If you are using a heated inlet system, such as in Gas Chromatography-Mass Spectrometry (GC-MS), the 2-biphenylyl isocyanate derivative may be thermally degrading before it even reaches the ion source.

Troubleshooting Steps:

-

Switch to a "Softer" Ionization Technique:

-

Electrospray Ionization (ESI): ESI is a much gentler ionization method that is less likely to cause fragmentation of sensitive molecules.[1] It is highly recommended for analyzing 2-biphenylyl isocyanate derivatives, but often requires prior derivatization to ensure the analyte can be readily ionized.

-

Chemical Ionization (CI): CI is another soft ionization technique that can sometimes yield a more prominent protonated molecule peak ([M+H]⁺) compared to the radical cation (M⁺˙) from EI.

-

-

Optimize Inlet Temperature (for GC-MS):

-

If GC-MS is necessary, systematically lower the inlet and transfer line temperatures to the minimum required for volatilization and chromatographic separation. This will reduce the risk of thermal decomposition.

-

-

Consider Derivatization:

-

This is often the most robust solution. Reacting the isocyanate with a nucleophile (e.g., an alcohol or an amine) converts the reactive isocyanate group into a more stable urethane or urea linkage. This stable derivative is much more likely to produce a strong molecular ion peak.

-

Q2: I am observing a prominent peak at M-28 in the mass spectrum of my underivatized 2-biphenylyl isocyanate. What does this correspond to?

Answer:

A peak at M-28 is a classic indicator of the loss of a neutral carbon monoxide (CO) molecule from the isocyanate group.

Mechanistic Insight:

Under EI conditions, the molecular ion of an aryl isocyanate can readily lose CO. This fragmentation is a characteristic feature of this class of compounds. The resulting fragment ion would be the biphenylyl nitrene radical cation.

Proposed Fragmentation Pathway (EI):

Caption: Loss of CO from the molecular ion.

Q3: My mass spectrum is very complex with many unexpected peaks. How can I simplify it and get meaningful data?

Answer:

The complexity likely arises from a combination of in-source reactions and extensive fragmentation. The most effective strategy to simplify the spectrum and gain structural information is through chemical derivatization.

Expert Recommendation: Derivatization

By converting the highly reactive isocyanate into a stable derivative, you can control the fragmentation process and direct it in a more predictable way. This is a standard and highly recommended approach for the analysis of isocyanates.[3][4]

Recommended Derivatizing Agents:

| Derivatizing Agent | Resulting Derivative | Key Advantages |

| Di-n-butylamine (DBA) | Urea | High reactivity, produces stable derivatives with predictable fragmentation.[3][4] |

| 1-(2-Methoxyphenyl)piperazine (MPP) | Urea | Often used for LC-MS with UV or fluorescence detection, also provides stable derivatives for MS analysis.[5][6][7] |

| Methanol or other simple alcohols | Urethane (Carbamate) | Simple reaction, produces stable derivatives suitable for MS. |

Experimental Protocol: Derivatization with Di-n-butylamine (DBA)

-

Sample Preparation: Dissolve a known amount of your 2-biphenylyl isocyanate derivative in a suitable aprotic solvent (e.g., toluene, acetonitrile).

-

Reagent Addition: Add an excess of di-n-butylamine (DBA) to the solution.

-

Reaction: Allow the reaction to proceed at room temperature. The reaction is typically fast.

-

Analysis: The resulting urea derivative can then be analyzed by LC-ESI-MS/MS.

Workflow for Derivatization and Analysis:

Caption: Derivatization workflow for 2-biphenylyl isocyanate.

Q4: I have derivatized my 2-biphenylyl isocyanate with Di-n-butylamine (DBA) and am using ESI-MS/MS. What fragmentation patterns should I expect?

Answer:

For the DBA derivative of 2-biphenylyl isocyanate, the fragmentation in ESI-MS/MS will be much more controlled and informative.

Expected Fragmentation:

Upon collision-induced dissociation (CID) of the protonated molecular ion of the DBA derivative, you can expect to see characteristic fragment ions. The most common fragmentation pathway involves the cleavage of the urea linkage.

-

Protonated Di-n-butylamine: A prominent peak corresponding to protonated DBA ([DBA+H]⁺) at m/z 130 is often observed.[3] This is a strong indicator that an isocyanate was present in the original sample.

-

Biphenylyl Fragment: You may also observe a fragment corresponding to the protonated 2-biphenylyl isocyanate or related structures.

Proposed Fragmentation of DBA-derivatized 2-Biphenylyl Isocyanate:

Caption: Expected fragmentation of a DBA-derivatized isocyanate.

III. Frequently Asked Questions (FAQs)

What is the best ionization technique for analyzing 2-biphenylyl isocyanate derivatives?

For underivatized, pure compounds where you need to confirm the molecular weight and have a robust sample, Electron Ionization (EI) can be used, but be prepared for significant fragmentation. For routine analysis, and especially for complex mixtures or when stability is a concern, Electrospray Ionization (ESI) is highly recommended, but it necessitates derivatization to a more stable and easily ionizable form (e.g., a urea or urethane).

Can I use GC-MS to analyze 2-biphenylyl isocyanate derivatives?

While possible, it is challenging due to the thermal lability and reactivity of the isocyanate group. If you must use GC-MS, it is crucial to:

-

Use a low-temperature inlet.

-

Employ a short, inert column.

-

Consider derivatization to a more thermally stable compound.

What are some common m/z values I should look for in the mass spectrum of 2-biphenylyl isocyanate?

For the underivatized molecule, some key fragments to look for (under EI) would include:

-

M⁺˙: The molecular ion.

-

[M-28]⁺˙: Loss of CO.

-

m/z 154: The biphenyl radical cation.

-

m/z 153: Loss of a hydrogen from the biphenyl fragment.

-

m/z 152: Loss of two hydrogens from the biphenyl fragment.

Table of Expected Fragments for 2-Biphenylyl Isocyanate (MW = 195.2 g/mol ):

| m/z | Proposed Identity | Notes |

| 195 | [C₁₃H₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 167 | [C₁₃H₉N]⁺˙ | Loss of CO from M⁺˙ |

| 154 | [C₁₂H₁₀]⁺˙ | Biphenyl radical cation |

| 153 | [C₁₂H₉]⁺ | Loss of H from biphenyl |

| 152 | [C₁₂H₈]⁺˙ | Loss of H₂ from biphenyl |

How can I be sure that the peaks I am seeing are from my compound and not from in-source reactions with solvent or contaminants?

This is an excellent and critical question when dealing with reactive intermediates.

-

Run a Blank: Always run a solvent blank to identify any background ions.

-

High-Resolution MS: Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to obtain accurate mass measurements. This will allow you to determine the elemental composition of your ions and confirm that they correspond to your expected compound and its fragments.

-

Isotopic Labeling: If possible, using an isotopically labeled analogue of your compound (e.g., with ¹³C or ¹⁵N) can definitively confirm which peaks originate from your analyte.

IV. References

-

Vangronsveld, E., & Mandel, F. (2003). Workplace monitoring of isocyanates using ion trap liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(15), 1685-1690. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Sennbro, C. J., Ekman, J., Lindh, C. H., Welinder, H., Jönsson, B. A. G., & Tinnerberg, H. (2004). Determination of Isocyanates in Air Using 1-(2-Methoxyphenyl)piperazine-impregnated Filters: Long-term Sampling Performance and Field Comparison with Impingers with Dibutylamine. Annals of Occupational Hygiene, 48(6), 557-565. [Link]

-

Karlsson, D., Dalene, M., & Skarping, G. (2005). Determination of airborne isocyanates as di-n-butylamine derivatives using liquid chromatography and tandem mass spectrometry. Analytica Chimica Acta, 534(2), 263-269. [Link]

-

Organic Spectroscopy International. (2015). Fragmentation in mass spectrometry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

-

Marand, A., Karlsson, D., Dalene, M., & Skarping, G. (2004). A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins. Journal of Chromatography A, 1052(1-2), 125-131. [Link]

-

Warburton, K., et al. (2002). Characterisation of derivatised monomeric and prepolymeric isocyanates by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry and structural elucidation by tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 16(21), 2047-2055. [Link]

-

S. Rajakumar, et al. (2008). The mass spectral fragmentation of substituted m-terphenyl and biaryl derivatives. E-Journal of Chemistry, 5(4), 849-854. [Link]

-

Lide, D. R. (Ed.). (2005). CRC handbook of chemistry and physics (86th ed.). CRC press.

-

National Institute of Standards and Technology. (n.d.). Biphenyl. In NIST Chemistry WebBook. Retrieved from [Link]

-

Lévesque, M., et al. (2020). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Analytical and Bioanalytical Chemistry, 412(4), 867-877. [Link]

-

So, H. Y., & Moore, J. A. (1995). The mass spectral fragmentation of substituted m-terphenyl and biaryl derivatives. Journal of the American Society for Mass Spectrometry, 6(10), 969-974.

-

Grimm, G. N., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Journal of the American Society for Mass Spectrometry. [Link]

-

Karlsson, D., Spanne, M., Dalene, M., & Skarping, G. (1998). Determination of complex mixtures of airborne isocyanates and aminesPart 4.† Determination of aliphatic isocyanates as dibutylamine derivatives using liquid chromatography and mass spectrometry. The Analyst, 123(1), 117-123. [Link]

-

Gao, Y., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(43), 28263-28275. [Link]

-

Sennbro, C. J., et al. (2004). Determination of Isocyanates in Air Using 1-(2-Methoxyphenyl)piperazine-impregnated Filters: Long-term Sampling Performance and Field Comparison with Impingers with Dibutylamine. The Annals of Occupational Hygiene, 48(6), 557-565. [Link]

-

Vangronsveld, E., & Mandel, F. (2003). Workplace monitoring of isocyanates using ion trap liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 17(15), 1685-90. [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of isocyanates in air using 1-(2-methoxyphenyl)piperazine-impregnated filters: long-term sampling performance and field comparison with impingers with dibutylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Effect of temperature on 2-Biphenylyl isocyanate derivatization kinetics

Welcome to the technical support guide for 2-Biphenylyl isocyanate derivatization. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your analytical experiments. As Senior Application Scientists, we have structured this guide to explain not just the how, but the why behind critical experimental parameters, with a special focus on the effect of temperature on reaction kinetics.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 2-Biphenylyl isocyanate for the derivatization of primary and secondary amines for analytical detection, such as by HPLC.

Q1: Why is temperature a critical parameter for 2-Biphenylyl isocyanate derivatization kinetics?

Temperature is arguably the most critical parameter because it directly influences the rate of the desired reaction and competing side reactions. The fundamental principle is that for a reaction to occur, molecules must collide with sufficient energy to overcome the activation energy barrier.

-

Desired Reaction: The primary reaction is the nucleophilic addition of an amine to the electrophilic carbon of the isocyanate group, forming a stable urea derivative.[1][2] Increasing the temperature provides more kinetic energy to the reactants, leading to more frequent and energetic collisions, thus accelerating the formation of the desired derivative.

-

Side Reactions: Temperature also promotes undesirable side reactions. Isocyanates are highly reactive and can react with trace amounts of water in the solvent to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can react with another isocyanate, creating a symmetric urea byproduct and consuming your reagent.[3][4] At excessively high temperatures, isocyanates can also self-condense to form dimers (uretdiones) or trimers (isocyanurates), further reducing the yield of the target derivative.[4]

Therefore, temperature control is a delicate balance: it must be high enough to ensure a complete and timely reaction with the target analyte but low enough to minimize byproduct formation and reagent degradation.

Q2: What is the general recommended temperature range for this derivatization, and how does it affect reaction time?